![molecular formula C16H16F3N3O B2630604 5-[4-(叔丁基)苯氧基]-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈 CAS No. 477713-59-0](/img/structure/B2630604.png)
5-[4-(叔丁基)苯氧基]-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms. The pyrazole ring is substituted with various functional groups including a tert-butyl phenoxy group, a methyl group, and a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazole ring which is a five-membered aromatic heterocycle with two adjacent nitrogen atoms and three carbon atoms. The pyrazole ring is substituted at the 5-position with a tert-butyl phenoxy group, at the 1-position with a methyl group, and at the 3-position with a trifluoromethyl group .科学研究应用
合成和化学性质
5-[4-(叔丁基)苯氧基]-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈是一种化合物,因其在各种化学合成和应用中的潜力而受到关注。合成此类化合物的过程通常涉及复杂的化学反应,这些反应可以产生具有重要药理和化学用途的各种衍生物。例如,Boros、Kaldor 和 Turnbull (2011) 开发了一种实用的收敛合成方法来合成一种相关化合物,2-甲基-4-(三氟甲基)-1H-吲哚-5-腈,其起始原料为 4-硝基-3-(三氟甲基)苯酚和叔丁基乙酰乙酸酯。这种合成包括一个缩合程序和 Nenitzescu 反应,展示了创建此类化合物所涉及的复杂化学途径 (Boros, Kaldor, & Turnbull, 2011).
反应性和衍生物形成
类似化合物在不同条件下的反应性可以导致形成新的衍生物,这些衍生物可以用于不同的应用。Mironovich 和 Shcherbinin (2014) 探讨了 7-氨基-3-叔丁基-8-(2H-四唑-5-基)吡唑-[5,1-c][1,2,4]三嗪-4(6H)-酮的反应性,并用叠氮化钠和相关的腈化合物合成了它。他们对该化合物在不同试剂下的反应性的研究为可能的相关化合物化学转化和衍生物形成提供了见解 (Mironovich & Shcherbinin, 2014).
结构分析和配位化学
涉及类似化合物的络合物可以表现出有趣的结构性质和配位化学。Shibata 和 Mizuguchi (2010) 研究了一种 NaI 络合物,其中包括带有吡唑环的三嗪配体,展示了此类化合物与金属离子形成复杂结构的潜力。这类研究突出了与 5-[4-(叔丁基)苯氧基]-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈 相关的化合物的结构多功能性和在配位化学中的潜在应用 (Shibata & Mizuguchi, 2010).
缓蚀
具有吡唑结构的化合物已被研究其缓蚀性能。Yadav、Gope、Kumari 和 Yadav (2016) 合成了吡喃吡唑衍生物并评估了它们作为盐酸溶液中低碳钢缓蚀剂的有效性。他们对抑制效率和机理的发现可以为 5-[4-(叔丁基)苯氧基]-1-甲基-3-(三氟甲基)-1H-吡唑-4-腈 在腐蚀防护中的潜在应用提供见解 (Yadav, Gope, Kumari, & Yadav, 2016).
安全和危害
未来方向
Trifluoromethyl group-containing compounds have been found to exhibit numerous pharmacological activities and are key components of many FDA-approved drugs . Therefore, the study and development of such compounds, including “5-[4-(tert-butyl)phenoxy]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile”, could be a promising direction for future research in medicinal chemistry .
生化分析
Biochemical Properties
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes and proteins. This compound has been shown to interact with monoamine oxidase B (MAO B) and histamine H3 receptors, acting as an inhibitor and antagonist, respectively . These interactions are significant as they can influence the regulation of dopamine and other neurotransmitters, making the compound a potential candidate for studying neurological disorders.
Cellular Effects
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in neurotransmitter metabolism, thereby affecting the overall cellular function . Additionally, its interaction with histamine H3 receptors can alter cell signaling pathways related to neurotransmission.
Molecular Mechanism
At the molecular level, 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of monoamine oxidase B by binding to its active site, preventing the breakdown of neurotransmitters such as dopamine . Additionally, it acts as an antagonist to histamine H3 receptors, blocking their activity and influencing neurotransmitter release. These molecular interactions highlight the compound’s potential in modulating neurological functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile have been studied over time to understand its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its biochemical activity over extended periods . Its degradation products and their effects on cellular function are still under investigation. Long-term studies have indicated that the compound can have sustained effects on neurotransmitter levels and enzyme activity.
Dosage Effects in Animal Models
The effects of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile vary with different dosages in animal models. At lower doses, the compound has been observed to modulate neurotransmitter levels without causing significant adverse effects . At higher doses, it can lead to toxicity and adverse effects, including alterations in behavior and cellular function. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is metabolized primarily by liver enzymes, which modify its structure and facilitate its excretion . These metabolic processes can affect the compound’s bioavailability and efficacy, making it essential to understand its metabolic pathways for potential therapeutic use.
Transport and Distribution
The transport and distribution of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes and accumulate in specific tissues, influencing its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile plays a significant role in its activity and function. The compound is directed to specific cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects . This localization is influenced by targeting signals and post-translational modifications, which ensure the compound reaches its intended site of action.
属性
IUPAC Name |
5-(4-tert-butylphenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O/c1-15(2,3)10-5-7-11(8-6-10)23-14-12(9-20)13(16(17,18)19)21-22(14)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHHYBMDKXXTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=C(C(=NN2C)C(F)(F)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2630523.png)
![2-(1-Methylindol-3-yl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2630524.png)
![1-(2-ethoxyethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2630525.png)
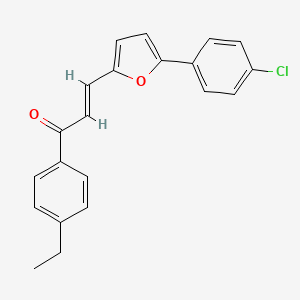
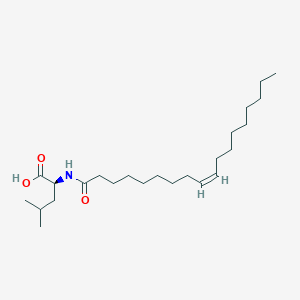
![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(3-phenyl-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2630530.png)
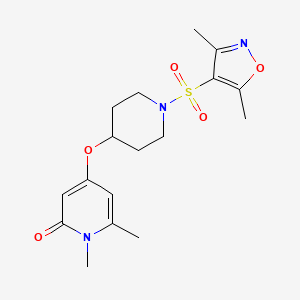
![3-Cyclopropyl-1-[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2630533.png)
![2-amino-1-(3-methoxypropyl)-N-(3-methylbutyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2630534.png)
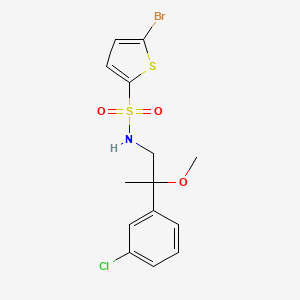
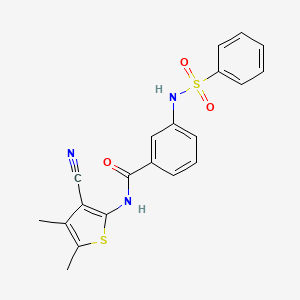
![3-chloro-N-[3-(morpholin-4-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B2630541.png)
![N-cyclopentyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2630543.png)
![N-(2,3-dimethylphenyl)-2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2630544.png)
